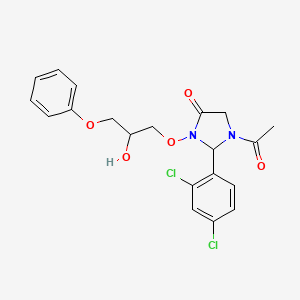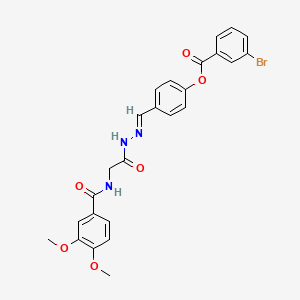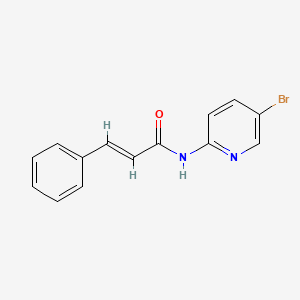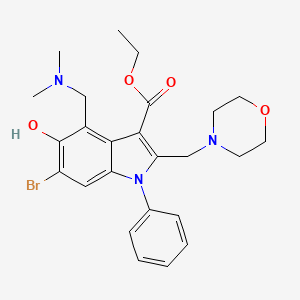![molecular formula C18H19BrClNO2 B11541282 4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11541282.png)
4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol typically involves multi-step organic reactions. One common approach is to start with the bromination and chlorination of phenol derivatives, followed by the introduction of the imino and hydroxy groups through condensation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-2-chlorophenol: Shares the bromo and chloro substituents but lacks the imino and hydroxy groups.
2-hydroxy-5-(pentan-2-yl)phenol: Contains the hydroxy and pentan-2-yl groups but lacks the bromo, chloro, and imino groups.
Uniqueness
4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H19BrClNO2 |
|---|---|
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
4-bromo-2-chloro-6-[(2-hydroxy-5-pentan-2-ylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C18H19BrClNO2/c1-3-4-11(2)12-5-6-17(22)16(8-12)21-10-13-7-14(19)9-15(20)18(13)23/h5-11,22-23H,3-4H2,1-2H3 |
Clé InChI |
NUGBPKFJXHUKHK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)Br)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Bromophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide](/img/structure/B11541205.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11541214.png)
![N'-[(4-nitrophenyl)carbonyl]-2-[4-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide](/img/structure/B11541224.png)
![2-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11541235.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-phenoxyacetohydrazide](/img/structure/B11541237.png)


![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11541253.png)
![5-amino-3-{(Z)-2-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-1-cyanoethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11541263.png)
![N-(3-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11541268.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(3-nitrophenyl)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11541270.png)


